molecular formula C16H22BF3O2 B12512203 2-(2-Isopropyl-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Isopropyl-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12512203
M. Wt: 314.2 g/mol
InChI Key: ZWRIKQXBHPGKLL-UHFFFAOYSA-N
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Description

2-(2-Isopropyl-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a trifluoromethyl group, which can impart unique chemical properties such as increased lipophilicity and metabolic stability.

Preparation Methods

The synthesis of 2-(2-Isopropyl-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(2-Isopropyl-4-(trifluoromethyl)phenyl)boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(2-Isopropyl-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.

    Oxidation: The boronic ester can be oxidized to the corresponding phenol using hydrogen peroxide or other oxidizing agents.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, although these are less common due to the electron-withdrawing nature of the trifluoromethyl group.

Scientific Research Applications

2-(2-Isopropyl-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through boronate ester formation.

    Industry: The compound can be used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Isopropyl-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in chemical reactions. In Suzuki-Miyaura cross-coupling, the boronic ester reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. The resulting complex undergoes reductive elimination to form the desired biaryl or styrene product.

Comparison with Similar Compounds

Similar compounds to 2-(2-Isopropyl-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other boronic esters and trifluoromethyl-substituted compounds. For example:

    Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.

    Trifluoromethylbenzene: A compound with similar trifluoromethyl substitution but lacking the boronic ester functionality.

    Pinacolborane: Another boronic ester used in organic synthesis, but with different reactivity due to the absence of the trifluoromethyl group.

The uniqueness of this compound lies in its combination of a boronic ester and a trifluoromethyl group, which imparts unique reactivity and stability in chemical reactions.

Properties

Molecular Formula

C16H22BF3O2

Molecular Weight

314.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[2-propan-2-yl-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C16H22BF3O2/c1-10(2)12-9-11(16(18,19)20)7-8-13(12)17-21-14(3,4)15(5,6)22-17/h7-10H,1-6H3

InChI Key

ZWRIKQXBHPGKLL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)C(C)C

Origin of Product

United States

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